2,6-Di-tert-butyl-4-nitrophenol

概述

描述

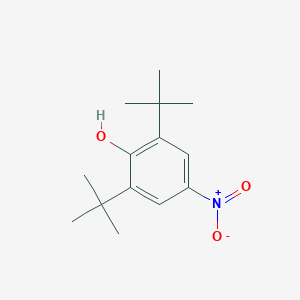

2,6-Di-tert-butyl-4-nitrophenol is an aromatic compound that belongs to the class of phenol derivatives. It is characterized by the presence of two tert-butyl groups and a nitro group attached to a phenol ring. This compound appears as a yellow crystalline powder and is relatively soluble in organic solvents but insoluble in water .

准备方法

2,6-Di-tert-butyl-4-nitrophenol can be synthesized through the nitration of 2,6-di-tert-butylphenol. The reaction typically involves the use of nitric acid as the nitrating agent. The optimal conditions for this reaction include a nitric acid concentration of 30%, a mole ratio of 2,6-di-tert-butylphenol to nitric acid of 1:1.5, and a reaction time of 10 hours. Under these conditions, the yield of the product is approximately 81.6%, and the melting point is around 156.9 to 157.8°C .

化学反应分析

2,6-Di-tert-butyl-4-nitrophenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction of the nitro group can lead to the formation of amine derivatives.

Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or metal hydrides, and alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Chemistry

DBNP serves as a valuable intermediate in synthesizing other organic compounds and is used as a stabilizer in polymer chemistry. Its unique structure allows it to participate in various chemical reactions, including:

- Reduction : The nitro group can be converted to an amino group.

- Substitution : The tert-butyl groups can undergo substitution reactions.

- Oxidation : The phenolic group can be oxidized to form quinones.

Biology

DBNP is investigated for its potential antioxidant properties , which may mitigate oxidative stress in biological systems. Research indicates that DBNP acts as an uncoupler of oxidative phosphorylation, disrupting ATP synthesis in mitochondria. This property has implications for metabolic regulation and energy expenditure.

Medicine

DBNP's biological activities have led to explorations of its therapeutic potential, particularly in treating conditions related to oxidative stress. Studies have shown that DBNP interacts with enzymes such as carbonic anhydrase IX, potentially affecting pH regulation in cells.

Industrial Applications

In industrial settings, DBNP is utilized as an antioxidant additive in lubricants and hydraulic fluids. Its stability under high temperatures makes it suitable for applications in gasoline, jet fuel, and diesel fuel stabilization.

Case Study 1: Toxicity Studies

Research conducted on U.S. Navy submarines reported yellowing of metal surfaces due to DBNP contamination from lubricating oils. Toxicity studies indicated an LD50 of approximately 80 mg/kg in rats, highlighting the need for careful monitoring of exposure levels among submarine crews .

Case Study 2: Environmental Impact

A study on organic contaminants in river samples identified DBNP among other pollutants. The research employed chemometric modeling techniques to assess the distribution and concentration of DBNP in aquatic environments .

Comparative Analysis with Related Compounds

The following table summarizes the differences between DBNP and similar compounds:

| Compound | Structural Features | Unique Properties |

|---|---|---|

| This compound (DBNP) | Two tert-butyl groups; one nitro group | Potential uncoupler of oxidative phosphorylation |

| 2,4-Di-tert-butylphenol | Two tert-butyl groups; no nitro group | Antioxidant properties without significant activity |

| 2,4-Di-tert-butyl-6-nitrophenol | Two tert-butyl groups; one nitro group | Different steric effects impacting reactivity |

作用机制

The mechanism of action of 2,6-Di-tert-butyl-4-nitrophenol involves its ability to inhibit mitochondrial respiration. This compound acts by uncoupling oxidative phosphorylation, which disrupts the production of ATP in cells. The molecular targets include components of the mitochondrial electron transport chain, leading to a decrease in cellular energy production .

相似化合物的比较

2,6-Di-tert-butyl-4-nitrophenol is similar to other nitrophenol derivatives, such as 2,4-dinitrophenol. it is unique due to the presence of the bulky tert-butyl groups, which influence its chemical reactivity and biological activity. The tert-butyl groups provide steric hindrance, affecting the compound’s binding interactions and stability .

Similar compounds include:

2,4-Dinitrophenol: Known for its use as a weight loss agent and its ability to uncouple oxidative phosphorylation.

2,6-Di-tert-butylphenol: A precursor in the synthesis of this compound and used as an antioxidant.

生物活性

2,6-Di-tert-butyl-4-nitrophenol (DBNP) is a chemical compound that has garnered attention for its significant biological activity, particularly as an uncoupler of oxidative phosphorylation. This article delves into the various aspects of DBNP's biological activity, including its mechanisms of action, pharmacokinetics, and potential applications in research and industry.

DBNP is synthesized through the nitration of 2,6-di-tert-butylphenol using nitric acid. The resulting compound features two bulky tert-butyl groups and a nitro group, which influence its chemical reactivity and biological properties. Its molecular formula is C₁₄H₁₉N₁O₃, and it exhibits lipophilic characteristics that facilitate passive diffusion across biological membranes at physiological pH levels.

Uncoupling of Oxidative Phosphorylation

DBNP acts primarily as an uncoupler of oxidative phosphorylation, disrupting the proton gradient across mitochondrial membranes. This disruption leads to a decrease in ATP production, affecting cellular energy metabolism significantly . The compound's ability to inhibit mitochondrial respiration has been likened to that of 2,4-dinitrophenol, a well-known uncoupler.

Biochemical Pathways

The primary pathway affected by DBNP is oxidative phosphorylation, crucial for ATP synthesis in aerobic organisms. By uncoupling this process, DBNP can alter energy dynamics within cells, potentially leading to increased metabolic rates or cellular stress responses .

Pharmacokinetics

Due to its lipophilic nature and a pKa value of approximately 6.8, DBNP is expected to exhibit enhanced absorption characteristics across biological membranes. Studies have indicated that its pharmacokinetic profile allows for significant interaction with various biological systems .

Biological Activity and Effects

DBNP has been studied for its effects on various biological systems:

- Inhibition of Mitochondrial Respiration : In vitro studies have demonstrated that DBNP inhibits mitochondrial respiration in cultured cells. This inhibition can lead to increased production of reactive oxygen species (ROS), contributing to oxidative stress within cells .

- Neuroprotective Effects : Research has explored the neuroprotective potential of compounds similar to DBNP against oxidative toxicity. For instance, derivatives have shown promise in protecting neuronal cells from glutamate-induced oxidative stress .

- Inflammatory Response Modulation : DBNP has been investigated for its potential to modulate inflammation. It has been shown to attenuate nitric oxide production in microglial cells stimulated by lipopolysaccharides (LPS), suggesting a role in neuroinflammatory conditions .

Case Studies and Applications

Several case studies highlight the relevance of DBNP in various fields:

- Toxicological Studies : Research assessing the disposition and pharmacokinetics of DBNP in human skin grafts indicated that this compound could influence wound healing processes due to its biochemical properties .

- Environmental Impact : Studies on organic contaminants have identified DBNP as a significant pollutant formed during industrial processes such as diesel combustion. Its presence in sediments raises concerns regarding ecological toxicity and bioaccumulation .

- Potential Therapeutic Uses : Given its ability to modulate metabolic processes, DBNP and its derivatives are being explored for potential therapeutic applications in metabolic disorders and obesity management due to their effects on energy expenditure .

Comparative Analysis with Similar Compounds

| Compound | Structural Features | Unique Properties |

|---|---|---|

| This compound | Two tert-butyl groups; one nitro group | Uncoupler of oxidative phosphorylation |

| 2,4-Dinitrophenol | One nitro group | Known for weight loss effects; uncouples ATP synthesis |

| 2,6-Di-tert-butylphenol | Two tert-butyl groups; no nitro group | Antioxidant properties without significant activity |

This table illustrates how variations in substituents influence both chemical behavior and potential applications across similar compounds.

属性

IUPAC Name |

2,6-ditert-butyl-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-13(2,3)10-7-9(15(17)18)8-11(12(10)16)14(4,5)6/h7-8,16H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGKUUOTWLWJHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021559 | |

| Record name | 2,6-Di-tert-butyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728-40-5 | |

| Record name | 2,6-Di-tert-butyl-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=728-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Di-tert-butyl-4-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000728405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Di-tert-butyl-4-nitrophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81682 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Di-tert-butyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DI-TERT-BUTYL-4-NITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4V8VYQ7XL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。